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molecular formula C7H9NO B1353840 1-(Prop-2-yn-1-yl)pyrrolidin-2-one CAS No. 766-61-0

1-(Prop-2-yn-1-yl)pyrrolidin-2-one

Cat. No. B1353840
M. Wt: 123.15 g/mol
InChI Key: QRGALCLKIGCPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06759419B2

Procedure details

As in Example 6, 15 g (0.18 mol) of 2-pyrrolidinone and 18.65 mL (1 equivalent) of propargyl bromide were reacted, then distilled in vacuo (66˜71° C./0.1 mmHg) to obtain 11.94 g (58% yield) of 1-propargyl pyrrolidin-2-one.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
18.65 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][C:2]1=[O:6].[CH2:7](Br)[C:8]#[CH:9]>>[CH2:9]([N:1]1[CH2:5][CH2:4][CH2:3][C:2]1=[O:6])[C:8]#[CH:7]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
N1C(CCC1)=O
Name
Quantity
18.65 mL
Type
reactant
Smiles
C(C#C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled in vacuo (66˜71° C./0.1 mmHg)

Outcomes

Product
Name
Type
product
Smiles
C(C#C)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.94 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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